Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Description
Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a synthetic phospholipid derivative featuring two palmitoyl (C16:0) acyl chains esterified to a glycerol backbone. The molecule is further modified with phosphate groups and a disodium counterion, rendering it an anionic lipid. Its structure is characterized by:
- Acyl chains: Two saturated hexadecanoyl (C16:0) groups, contributing to membrane rigidity and high phase transition temperatures.
- Phosphate headgroups: The dihydroxypropyl phosphate moieties enhance hydrophilicity and enable ionic interactions, making it suitable for applications in liposomal formulations or as a surfactant .
- Stereochemistry: The (2R) configuration ensures specific spatial arrangement, critical for biological activity and compatibility with lipid bilayer systems.
This compound is structurally analogous to phosphatidylglycerol (PG) derivatives but distinguishes itself through its disodium salt form and specific hydroxylation pattern.
Properties
IUPAC Name |
disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82);;/q;2*+1/p-2/t68-,69-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOKSKKFJWPDO-JSGFYJEGSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H140Na2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate, a complex phospholipid derivative, has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and implications in health and disease.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 690.971 g/mol. It features a phosphonate group that is crucial for its biological function, particularly in membrane dynamics and cellular signaling .
Structural Features
- Phosphate Group : Essential for interaction with cellular membranes.
- Hexadecanoyloxy Chains : These long-chain fatty acids enhance membrane fluidity and stability.
- Hydroxypropyl Backbone : Contributes to the hydrophilicity of the molecule, facilitating interactions with aqueous environments.
Disodium phosphate derivatives are known to influence various biological pathways:
- Membrane Dynamics : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability.
- Cell Signaling : It may act as a signaling molecule, influencing pathways related to cell growth and differentiation.
- Phosphate Regulation : Plays a role in phosphate homeostasis, which is critical for bone health and metabolic processes.
Case Study 1: Hypophosphatemia Management
A clinical case reported a 56-year-old male with recurrent hypophosphatemia treated with phosphate supplements. The administration of phosphonate compounds like disodium phosphate was crucial in managing his condition by restoring serum phosphorus levels and alleviating symptoms such as pain and fatigue .
Case Study 2: Cellular Response to Phosphate Variants
Research has shown that variations in phosphate compounds can lead to differential responses in cellular models. For instance, certain derivatives enhance osteoblast proliferation while inhibiting osteoclast activity, suggesting a potential therapeutic role in osteoporosis management.
In Vitro Studies
Recent studies have demonstrated that disodium phosphate derivatives can modulate cellular responses:
- Osteoblast Activity : Enhanced mineralization and proliferation observed in vitro when treated with disodium phosphate .
- Inflammatory Response : Reduced secretion of pro-inflammatory cytokines in macrophage models indicates potential anti-inflammatory properties.
In Vivo Studies
Animal models have provided insights into the systemic effects of disodium phosphate:
- Bone Density Improvement : Administration resulted in significant increases in bone mineral density compared to control groups.
- Metabolic Regulation : Improved glucose metabolism was noted in diabetic models treated with phosphonate compounds.
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Osteoblast Proliferation | Increased by 40% | |
| Anti-inflammatory Effects | Decreased cytokine levels by 50% | |
| Bone Density Increase | 15% increase in mineral density |
Table 2: Clinical Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related phospholipids:
Key Findings :
Acyl Chain Length and Saturation :
- The target compound’s saturated C16 chains confer rigidity, whereas DSPC (C18:0) increases phase transition temperatures further . Unsaturated chains, as in ’s DHA-containing lipid, drastically lower melting points and enhance membrane flexibility .
Head Group Modifications: Choline headgroups (DSPC) impart zwitterionic properties, improving biocompatibility for intravenous formulations . In contrast, the target compound’s anionic phosphate groups facilitate electrostatic interactions with cationic drugs or proteins .
Functional Additions :
- Deuterated analogs () are critical for tracking lipid metabolism without altering biochemical pathways . Ethylene glycol modifications () mimic PEGylation, reducing immune recognition in drug delivery systems .
Biological Roles: Inositol phosphate derivatives () are structurally complex and serve as secondary messengers, unlike the target compound’s structural role in bilayers .
Research Implications
The target compound’s combination of saturated acyl chains and anionic headgroups positions it as a stable excipient for pH-sensitive drug carriers. Future studies should explore hybrid structures, such as mixed-chain derivatives (e.g., C16:0/C18:1), to balance rigidity and functionality.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound to ensure stereochemical integrity?
- Methodological Answer : Synthesis typically involves sequential esterification and phosphorylation steps under anhydrous conditions. The (2R)-configuration of the glycerol backbone requires chiral catalysts or enzymatic methods to preserve stereochemistry. Purification via reverse-phase HPLC or column chromatography (silica gel) is critical to remove diastereomeric impurities. Purity validation should use P-NMR and high-resolution mass spectrometry (HRMS) to confirm phosphate linkage integrity .
Q. How can researchers verify the compound’s structural stability under standard laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via LC-MS and FTIR spectroscopy to detect hydrolysis of ester or phosphate bonds. Store lyophilized samples in inert atmospheres (argon) to prevent oxidation .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : Use ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For phospholipid-related byproducts, employ H-C HSQC NMR to resolve overlapping signals. Cross-validate with ICP-MS for residual sodium or phosphate contaminants .
Advanced Research Questions
Q. How does the stereochemical configuration at the glycerol backbone influence its interaction with lipid bilayers in vitro?
- Methodological Answer : Employ fluorescence anisotropy and differential scanning calorimetry (DSC) to study phase transition behavior in model membranes (e.g., DPPC liposomes). Compare the (2R)-isomer with synthetic (2S)-analogs to isolate stereochemical effects on membrane fluidity and permeability. Molecular dynamics simulations (e.g., GROMACS) can predict hydrogen-bonding patterns with phospholipid headgroups .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions by pre-equilibrating the compound in serum-free media to avoid lipid-protein interactions. Use isogenic cell lines to isolate genetic factors affecting cytotoxicity. Perform dose-response curves with real-time cell viability monitoring (e.g., xCELLigence) to distinguish acute vs. chronic toxicity .
Q. How can researchers assess the compound’s environmental persistence and biodegradation pathways?
- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous systems with activated sludge inoculum. Track degradation intermediates via LC-QTOF-MS and P-NMR. For abiotic degradation, expose the compound to UV light (254 nm) and analyze photoproducts using GC-MS .
Q. What computational approaches predict the compound’s behavior in biological systems with high accuracy?
- Methodological Answer : Combine molecular docking (AutoDock Vina) to map interactions with phospholipase enzymes and quantitative structure-activity relationship (QSAR) models to predict metabolic clearance. Validate with in vitro microsomal stability assays (e.g., rat liver S9 fractions) .
Methodological Considerations
- Critical Contradictions : Discrepancies in cytotoxicity may arise from batch-to-batch variability in stereochemical purity. Always validate synthesis protocols with chiral HPLC and circular dichroism (CD) spectroscopy .
- Data Gaps : Limited ecotoxicological data exist for this compound. Prioritize studies using Daphnia magna or algal models to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
